molecular formula C12H15ClN2O3S B2881005 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime CAS No. 338403-90-0

2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime

Cat. No. B2881005
CAS RN: 338403-90-0
M. Wt: 302.77
InChI Key: UPYNMKHOVYVFIP-VQHXNPGESA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results . These properties are typically determined through laboratory analysis.

Scientific Research Applications

Molecular Rearrangements

One study explored the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, demonstrating the interconvertibility of structural isomers in the presence of specific substituents. This study highlights the potential of using similar compounds for synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes, indicating a pathway for chemical transformations involving 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime (L'abbé et al., 1990).

Fluorescent Molecular Probes

Another research area involves the synthesis and application of fluorescent solvatochromic dyes. These dyes, which include structural elements similar to 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime, exhibit strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

Solvatochromic Properties

The solvatochromic properties of compounds structurally related to 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime have been investigated for their potential in creating sensitive probes that can study various biological events and processes. The electron transfer system within these molecules allows for significant fluorescence changes based on the solvent polarity, suggesting their use in probing the physicochemical environment around the molecules in biological systems (Diwu et al., 1997).

properties

IUPAC Name

(E,3E)-2-(4-chlorophenyl)sulfonyl-3-methoxyimino-N,N-dimethylprop-1-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-15(2)9-12(8-14-18-3)19(16,17)11-6-4-10(13)5-7-11/h4-9H,1-3H3/b12-9+,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYNMKHOVYVFIP-VQHXNPGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=NOC)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=N\OC)/S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime

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